Cyclohex-2-en-1-ylzinc bromide is an organozinc compound with significant utility in organic synthesis. It is characterized by the presence of a cyclohexene ring, which imparts unique reactivity compared to other zinc reagents. This compound can be prepared as a 0.50 M solution in ether, making it suitable for various synthetic applications.
Cyclohex-2-en-1-ylzinc bromide can be synthesized from cyclohex-2-en-1-yl bromide and zinc in an ether solvent, typically diethyl ether. The synthesis process involves the reaction of these components under controlled conditions to yield the desired organozinc compound.
Cyclohex-2-en-1-ylzinc bromide falls under the category of organometallic compounds, specifically organozinc reagents. These compounds are widely used in organic chemistry for their ability to participate in nucleophilic addition reactions and cross-coupling reactions.
The synthesis of cyclohex-2-en-1-ylzinc bromide generally involves the following steps:
In industrial settings, similar procedures are followed but scaled up using automated reactors to ensure precise control over reaction conditions, including temperature and concentration. High-purity reactants are employed to enhance the yield and purity of the final product.
Cyclohex-2-en-1-ylzinc bromide features a cyclohexene ring with a double bond located at the 2-position and a zinc atom bonded to a bromine atom. The molecular formula is CHBrZn, indicating its composition.
Cyclohex-2-en-1-ylzinc bromide participates in various chemical reactions, including:
The coupling reactions typically require specific conditions such as temperature control and the use of appropriate solvents (e.g., diethyl ether or tetrahydrofuran). The choice of catalyst significantly influences reaction efficiency and selectivity.
The mechanism by which cyclohex-2-en-1-ylzinc bromide exerts its reactivity involves several key steps:
This process is crucial for constructing complex organic frameworks, particularly in synthetic pathways leading to pharmaceuticals and advanced materials.
Cyclohex-2-en-1-ylzinc bromide typically appears as a colorless to pale yellow liquid when dissolved in ether. It has a density that varies based on concentration but generally aligns with other organozinc compounds.
The compound is sensitive to moisture and air, which can lead to hydrolysis and degradation. It must be handled under inert atmospheres (e.g., nitrogen or argon) to maintain stability during storage and use . Its reactivity profile allows it to engage in various nucleophilic addition and coupling reactions effectively.
Cyclohex-2-en-1-ylzinc bromide has numerous applications in scientific research:
Industrial synthesis of cyclohex-2-en-1-ylzinc bromide (0.50 M in ether) leverages Rieke® Zinc technology, which revolutionized direct zinc insertion into organic halides. Unlike traditional metathesis routes requiring organolithium intermediates, this method reacts cyclohex-2-en-1-yl bromide with highly reactive Rieke® Zinc (Zn*) in anhydrous ether under inert conditions. The process tolerates sensitive functional groups and proceeds at ambient temperatures due to the zinc's activated surface area [3].
Table 1: Industrial Synthesis Parameters
Parameter | Traditional Zn | Rieke® Zinc |
---|---|---|
Reaction Temperature | 60–80°C | 20–25°C |
Halide Compatibility | Iodides only | Bromides/Chlorides |
Functional Group Tolerance | Low | High (esters, ketones, nitriles) |
Yield (Typical) | 40–60% | 85–92% |
The reagent is standardized as 0.50 M ether solutions packaged in Sure/Seal™ bottles under argon to prevent decomposition. This concentration balances stability with reactivity for cross-coupling applications [3] [6].
Pharmaceutical-grade cyclohex-2-en-1-ylzinc bromide undergoes rigorous quality control to meet intermediate synthesis requirements. Key analytical parameters include:
The ether solvent is batch-tested for peroxides (<10 ppm) due to their role in accelerating zinc reagent decomposition. These standards ensure reproducibility in Negishi couplings for target structures like 4-(cyclohex-2-en-1-yl)isoquinoline [9].
Cyclohex-2-en-1-ylmagnesium bromide (0.50 M in ether) offers distinct reactivity differences from its zinc analog:
Table 2: Reagent Comparison
Property | Cyclohex-2-en-1-ylzinc Bromide | Cyclohex-2-en-1-ylmagnesium Bromide |
---|---|---|
Functional Group Tolerance | High (esters, ketones) | Low (reacts with esters, ketones) |
Coupling Efficiency* | 92–95% (Pd-catalyzed) | <40% (Pd-catalyzed) |
Stability (25°C) | >48 hours | <8 hours |
Side Products | Homocoupled ethers [5] | Protonolysis products |
Negishi coupling yields with 4-bromoquinoline [4] [6]. The zinc reagent’s lower basicity prevents enone decomposition in substrates like *(R)-(+)-3,4-dimethylcyclohex-2-en-1-one [8]. Additionally, zinc reagents enable stereoretentive couplings critical for chiral intermediates, whereas Grignard additions often racemize stereocenters [6].
Ether solvents (e.g., diethyl ether, THF) provide optimal Lewis basicity for stabilizing cyclohex-2-en-1-ylzinc bromide via coordination to zinc’s vacant orbitals. Key stabilization approaches include:
Accelerated degradation studies show ether’s low dielectric constant minimizes ionic dissociation, reducing protonolysis versus THF alternatives. This stability enables global cold-chain distribution of pharmaceutical intermediates [3] [9].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: